Welcome to the BenchChem Online Store!
molecular formula C10H16O3 B8313386 Methyl 4-methoxymethylidene-cyclohexane carboxylate

Methyl 4-methoxymethylidene-cyclohexane carboxylate

Cat. No. B8313386
M. Wt: 184.23 g/mol
InChI Key: DQRKNHZQLJHGSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08398887B2

Procedure details

A 2 L three-necked flask equipped with thermometer, stirrer, liquid sealing, N2 protection and drying tube was used. 285.4 g of MTC and 400 ml of THF were added. The flask was placed into a tank with cold bath at −15° C., to obtain a white suspension. The temperature was controlled to be between −5° C. and −10° C., and a solution of 93.3 g of t-BUOK in 400 ml of THF was added dropwise. The colour was changed into bright orange firstly, and then changed gradually into dark. After the completion of addition by dropwise, the reaction was conducted for 0.5 hour. A solution of 100 g of 4-keto-cyclohexyl formic acid methyl ester in 100 ml of THF was added dropwise at a temperature of between −5° C. and −10° C., with the colour faded gradually. After the completion of addition, the cooling was shut off, the temperature was raised naturally to about 0° C. and the reaction was conducted for 1 hour under thermal retardation. A 200 ml aqueous solution of 10 g NH4Cl was added, and the temperature was controlled to be less than 10° C. 500 ml of CH2Cl2 was added for extraction. If there is undissolved substance, a small amount of water was added to dissolve it, and washed with water till neutrality. The organic phase was tan in color, dried with anhydrous Na2SO4, and the solvent was removed by a rotary evaporator, so as to obtain a liquid-solid mixture. 500 ml of n-hexane was added, pumping filtrated, and leached with 100 ml of n-hexane twice. The filtrate was passed through a silicagel column, and the solvent was removed by a rotary evaporator, to obtain 113.5 g of pale yellow liquid. Yield: 96%, GC purity: 95.9%.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
96%

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][O:4][C:5]([CH:7]1[CH2:12][CH2:11][C:10](=O)[CH2:9][CH2:8]1)=[O:6].[NH4+].[Cl-].C(Cl)Cl.C1[CH2:23][O:22][CH2:21]C1>CCCCCC.O>[CH3:3][O:4][C:5]([CH:7]1[CH2:12][CH2:11][C:10](=[CH:21][O:22][CH3:23])[CH2:9][CH2:8]1)=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
COC(=O)C1CCC(CC1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
aqueous solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(Cl)Cl
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
C1CCOC1
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
drying tube
ADDITION
Type
ADDITION
Details
285.4 g of MTC and 400 ml of THF were added
CUSTOM
Type
CUSTOM
Details
The flask was placed into a tank with cold bath at −15° C.
CUSTOM
Type
CUSTOM
Details
to obtain a white suspension
CUSTOM
Type
CUSTOM
Details
to be between −5° C. and −10° C.
ADDITION
Type
ADDITION
Details
After the completion of addition by dropwise, the reaction
ADDITION
Type
ADDITION
Details
After the completion of addition
WAIT
Type
WAIT
Details
the reaction was conducted for 1 hour under thermal retardation
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to be less than 10° C
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve it
WASH
Type
WASH
Details
washed with water till neutrality
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed by a rotary evaporator
CUSTOM
Type
CUSTOM
Details
so as to obtain a liquid-solid mixture
FILTRATION
Type
FILTRATION
Details
pumping filtrated
CUSTOM
Type
CUSTOM
Details
the solvent was removed by a rotary evaporator

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
COC(=O)C1CCC(CC1)=COC
Measurements
Type Value Analysis
AMOUNT: MASS 113.5 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.